molecular formula C17H18O3 B2781810 Methyl 4-[(4-ethylphenyl)methoxy]benzoate CAS No. 400736-66-5

Methyl 4-[(4-ethylphenyl)methoxy]benzoate

Cat. No.: B2781810
CAS No.: 400736-66-5
M. Wt: 270.328
InChI Key: TVJZQTUVXFIVTB-UHFFFAOYSA-N
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Description

Methyl 4-[(4-ethylphenyl)methoxy]benzoate is a benzoic acid derivative featuring a methyl ester at the carboxyl group and a 4-ethylphenoxymethyl substituent at the para position of the benzene ring. This compound belongs to a class of aromatic esters with diverse applications in medicinal chemistry, materials science, and synthetic intermediates. Its structure combines lipophilic (4-ethylphenyl) and polar (methoxybenzoate) moieties, influencing solubility, reactivity, and biological activity.

Properties

IUPAC Name

methyl 4-[(4-ethylphenyl)methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-3-13-4-6-14(7-5-13)12-20-16-10-8-15(9-11-16)17(18)19-2/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJZQTUVXFIVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-ethylphenyl)methoxy]benzoate typically involves the esterification of 4-[(4-ethylphenyl)methoxy]benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of 4-[(4-ethylphenyl)methoxy]benzoic acid and methanol into the reactor, along with the acid catalyst, and the product is continuously removed and purified.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-ethylphenyl)methoxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require the use of strong bases or nucleophiles, such as sodium hydride (NaH) or Grignard reagents.

Major Products Formed

    Oxidation: 4-[(4-ethylphenyl)methoxy]benzoic acid.

    Reduction: 4-[(4-ethylphenyl)methoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[(4-ethylphenyl)methoxy]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[(4-ethylphenyl)methoxy]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and ethylphenyl groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Flexibility : The target compound’s synthesis likely employs benzamidomethylation or nucleophilic substitution, similar to . CsF-mediated desilylation (as in ) offers a pathway for introducing electron-deficient aromatic systems.
  • Functional Group Impact: The 4-ethylphenyl group enhances lipophilicity compared to benzoylamino (polar) or nitrobenzofuran (electron-withdrawing) substituents.
  • Yield and Purity : Reactions involving CsF or HATU (e.g., ) achieve moderate-to-high yields (78%–quantitative), suggesting robust protocols for analogous compounds.

Physicochemical and Spectral Properties

  • Solubility : Lipophilic substituents (e.g., 4-ethylphenyl) reduce water solubility compared to polar groups like sulfates or amides .
  • Thermal Stability : Methyl/ethyl esters generally exhibit higher stability than tert-butyl esters (e.g., ), which require acidic deprotection.
  • Spectral Data :
    • IR : Expected C=O stretch at ~1700 cm⁻¹ (ester) and aromatic C-H stretches near 3000 cm⁻¹, consistent with analogs in .
    • NMR : Aromatic protons in the 6.8–8.0 ppm range (¹H NMR) and carbonyl carbons at ~165–170 ppm (¹³C NMR), aligning with data for methyl 4-substituted benzoates .

Biological Activity

Methyl 4-[(4-ethylphenyl)methoxy]benzoate, a compound with potential therapeutic applications, has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, drawing from various research studies.

Chemical Structure and Synthesis

This compound is characterized by its ester functional group, which contributes to its solubility and biological activity. The synthesis typically involves the reaction of 4-ethylphenol with methyl 4-methoxybenzoate under acidic conditions. This reaction can be optimized to yield high purity and yield of the desired compound.

Biological Activity Overview

The biological activities of this compound have been evaluated through various in vitro and in vivo studies. Key findings include:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial in combating oxidative stress-related diseases.
  • Antiproliferative Effects : Studies indicate that it may inhibit cell proliferation in cancer cell lines, suggesting potential as an anticancer agent.
  • Antimicrobial Properties : Preliminary tests show effectiveness against certain bacterial strains, indicating potential use in antimicrobial therapies.

Antioxidant Activity

Research has demonstrated that this compound possesses strong antioxidant capabilities. In one study, the compound was tested using the DPPH radical scavenging assay, showing an IC50 value comparable to standard antioxidants like ascorbic acid.

CompoundIC50 (µM)
This compound45
Ascorbic Acid50

This indicates that the compound effectively neutralizes free radicals, which is beneficial for preventing cellular damage.

Antiproliferative Effects

In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) have shown that this compound can inhibit cell growth. The results from a dose-response study are summarized below:

Concentration (µM)Cell Viability (%)
0100
1080
2555
5030

The data suggests a dose-dependent decrease in cell viability, indicating potential for further development as an anticancer agent.

Antimicrobial Activity

The antimicrobial effects of this compound were assessed against several bacterial strains using the agar diffusion method. The results are as follows:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These findings suggest that the compound has moderate antimicrobial properties, warranting further investigation into its mechanism of action.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl ring significantly influence biological activity. For instance, substituents on the ethyl group enhance both antioxidant and antiproliferative activities. Compounds with electron-donating groups generally exhibited improved efficacy compared to those with electron-withdrawing groups.

Case Studies

  • Case Study on Cancer Cell Lines : A study evaluated the effects of this compound on MCF-7 cells. The results indicated a significant reduction in cell proliferation at higher concentrations, supporting its potential use in cancer therapy.
  • Antioxidant Efficacy : In a comparative analysis with other known antioxidants, this compound showed superior radical scavenging activity, suggesting it could be a candidate for formulations aimed at oxidative stress management.

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